1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)
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Overview
Description
1,1’-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene) is an organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(methylene) core with two 4-methoxybenzene groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene) typically involves the reaction of 1,3-phenylenebis(methylene) with 4-methoxybenzene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the starting materials are combined in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1’-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(4-methoxybenzene): Similar structure but with a 1,4-phenylenebis(methylene) core.
1,1’-[1,3-Phenylenebis(methylene)]bis(3-phenylthiourea): Contains thiourea groups instead of methoxybenzene groups.
Uniqueness
1,1’-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene) is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
877775-84-3 |
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Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C22H22O2/c1-23-21-10-6-17(7-11-21)14-19-4-3-5-20(16-19)15-18-8-12-22(24-2)13-9-18/h3-13,16H,14-15H2,1-2H3 |
InChI Key |
ISGPULCAXFQDLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=CC=C2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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